molecular formula C8H11N B130917 4-Methylbenzylamine CAS No. 104-84-7

4-Methylbenzylamine

Cat. No. B130917
CAS RN: 104-84-7
M. Wt: 121.18 g/mol
InChI Key: HMTSWYPNXFHGEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methylbenzylamine is a chemical compound that has been studied in various contexts, including its use as a chiral auxiliary in asymmetric synthesis and as a structural component in the development of new materials with potential optical and piezoelectric applications. The compound has been utilized in the synthesis of cyclic amides and pyrimidines, and its derivatives have been explored for their bioactivity, particularly in the inhibition of leukemia cell proliferation .

Synthesis Analysis

The synthesis of 4-Methylbenzylamine and its derivatives involves various chemical reactions, including conjugate addition, Michael addition, Dieckmann condensation, hydrolysis decarboxylation, and Aldol condensation. For instance, lithium (S)-N-benzyl-N-[small alpha]-methylbenzylamide has been used in the asymmetric synthesis of aminotetrahydrofuran and aminopyrrolidine carboxylic acids . Another study reported the synthesis of N-(4-methylbenzyl)benzamide using CuI as a catalyst, demonstrating the versatility of 4-Methylbenzylamine in organic synthesis . Additionally, the synthesis of N,N-Dimethyl-4-nitrobenzylamine, an important intermediate for organic synthesis, has been optimized for industrial production .

Molecular Structure Analysis

The molecular structure of 4-Methylbenzylamine derivatives has been extensively studied using X-ray crystallography, revealing various crystal systems and space groups. For example, N-(4-methylbenzyl)benzamide crystallizes in an orthorhombic lattice, noncentrosymmetric space group Pna21 . The crystal structure of methyl(R(+)-α-methylbenzylamine)bis(dimethylglyoximato)cobalt(III) benzene solvate has also been determined, showing an orthorhombic space group P212121 . These studies provide detailed insights into the molecular geometry and intermolecular interactions of 4-Methylbenzylamine derivatives.

Chemical Reactions Analysis

4-Methylbenzylamine is involved in various chemical reactions that lead to the formation of different molecular structures. The compound's reactivity has been exploited in the synthesis of cyclic amides, where intramolecular C-H···O hydrogen bonding plays a stabilizing role . It also participates in the formation of pyrimidines, as seen in the synthesis of 2-amino-4-chloro-5-(4-methylbenzyl)-6-methylpyrimidine . The compound's derivatives exhibit diverse reactivity, which is crucial for their potential applications in medicinal chemistry and material science.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Methylbenzylamine derivatives have been characterized using various analytical techniques, including FTIR, NMR, high-resolution mass spectrometry, and single-crystal X-ray diffraction. These studies have provided information on functional groups, bond lengths, bond angles, and molecular conformations . Additionally, properties such as optical band gaps, UV cutoff wavelengths, photoluminescence emission spectra, dielectric measurements, mechanical strength, and thermal stability have been investigated, highlighting the multifunctional nature of these compounds .

Scientific Research Applications

1. Laser Applications

  • Application Summary: 4-Methylbenzylamine is used in the synthesis of 4-methylbenzylammonium oxalate hydrate, a novel organic crystal with potential for laser applications .
  • Methods of Application: The crystal is synthesized using the solvent evaporation method at room temperature . The structure of the grown crystal is solved, and cell parameters, space group, bond lengths, and bond angles are determined .
  • Results: The crystal exhibits a transparency window from 262 to 1100 nm . Z-scan analysis reveals the reverse saturable absorption and the self-focusing nature of the crystal . The third-order nonlinear susceptibility value is -2.9457×10^-6 esu . The nonlinear refractive index and absorption coefficient have also been determined . These properties suggest potential applications in the generation of short laser pulses, optical limiting devices, frequency conversion processes, and optoelectronic devices .

2. Capillary Zone Electrophoresis

  • Application Summary: 4-Methylbenzylamine is used in capillary zone electrophoresis, a technique for separating ions based on their electrophoretic mobility with the use of an applied voltage .
  • Methods of Application: The reactions of 1-hexanol with 4-methylbenzylamine led to the corresponding imines in moderate yields . 4-Methylbenzylamine in ethanol/water solution (1:4) is used as simultaneously absorbing and buffering background electrolyte with detection at 210 nm .
  • Results: This method was found suitable for determination of the individual compounds .

3. Synthesis of Organic Crystals

  • Application Summary: 4-Methylbenzylamine is used in the synthesis of organic crystals, specifically 4-methylbenzylammonium oxalate hydrate .
  • Methods of Application: The crystal is synthesized using the solvent evaporation method at room temperature . The structure of the grown crystal is solved, and cell parameters, space group, bond lengths, and bond angles are determined .
  • Results: The crystal exhibits a transparency window from 262 to 1100 nm . These properties suggest potential applications in the generation of short laser pulses, optical limiting devices, frequency conversion processes, and optoelectronic devices .

4. Synthesis of α-Amino Phosphonates

  • Application Summary: ®-(+)-α-Methylbenzylamine, a chiral amine that is structurally similar to 4-Methylbenzylamine, is used as a substrate to synthesize (S)-α-amino phosphonates .
  • Methods of Application: The synthesis involves the reaction of ®-(+)-α-Methylbenzylamine with appropriate reagents to yield the desired product .
  • Results: The resulting (S)-α-amino phosphonates are important in medicinal chemistry and have applications in the synthesis of various pharmaceuticals .

5. Synthesis of Pharmaceuticals

  • Application Summary: 4-Methylbenzylamine is used in the industrial production of many pharmaceuticals .
  • Methods of Application: The specific methods of application can vary widely depending on the pharmaceutical being synthesized. Generally, 4-Methylbenzylamine can be used as a reagent in various chemical reactions to produce the desired pharmaceutical compound .
  • Results: The resulting pharmaceuticals can have a wide range of therapeutic effects, depending on the specific compound synthesized .

6. Production of Organic Compounds

  • Application Summary: 4-Methylbenzylamine is used in the production of various organic compounds .
  • Methods of Application: The compound can be used as a reagent in various chemical reactions to produce the desired organic compound .
  • Results: The resulting organic compounds can have a wide range of applications, from industrial manufacturing to research .

Safety And Hazards

4-Methylbenzylamine is classified as a skin corrosive 1B . It has a flash point of 80 °C (closed cup) . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . Personal protective equipment such as dust mask type N95 (US), Eyeshields, and Gloves are recommended .

properties

IUPAC Name

(4-methylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N/c1-7-2-4-8(6-9)5-3-7/h2-5H,6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMTSWYPNXFHGEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2059306
Record name Benzenemethanamine, 4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2059306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless liquid; mp = 12-13 deg C; [Alfa Aesar MSDS]
Record name 4-Methylbenzylamine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/11179
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

0.29 [mmHg]
Record name 4-Methylbenzylamine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/11179
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

4-Methylbenzylamine

CAS RN

104-84-7
Record name 4-Methylbenzylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104-84-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methylbenzylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104847
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methylbenzylamine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66562
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzenemethanamine, 4-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenemethanamine, 4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2059306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methylbenzylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.949
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

In place of 26.8 g of isophthalonitrile and 30 g of ammonia in Example 1, 24.6 g of terephthalonitrile, 52 g of dioxane and 25 g of ammonia were changed into the same autocLave and subjected to reaction in the same manner as in Example 1. It was found that the yield of 1,4-BAC was 88.2%, the yields of 4-methylbenzylamine and paraxylylenediamine were 7.2% and 2.1%, respectively, and that of other lower boiling and higher boiling products was 2.5%.
Quantity
26.8 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
24.6 g
Type
reactant
Reaction Step Three
Quantity
25 g
Type
reactant
Reaction Step Four
Quantity
52 g
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

As a result of analysis by gaschromatography, it was found that the yield of 1,4-bis(aminomethyl)cyclohexane was 95.9 mol % and as other products 3.4 mol % of 4-aminomethyl-1-methylcyclohexane, 0.3 mol % of 4-methyl-benzylamine and 0.2 mol % of paraxylene were obtained.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methylbenzylamine
Reactant of Route 2
4-Methylbenzylamine
Reactant of Route 3
Reactant of Route 3
4-Methylbenzylamine
Reactant of Route 4
4-Methylbenzylamine
Reactant of Route 5
4-Methylbenzylamine
Reactant of Route 6
Reactant of Route 6
4-Methylbenzylamine

Citations

For This Compound
923
Citations
GC Papavassiliou, GA Mousdis… - … für Naturforschung B, 2000 - degruyter.com
… In this paper the preparation and characterization of similar compounds based on 4-methylbenzylamine (CH3C6H4CH2NH2), which is an isomer of 2 -phen ylethylamine (…
Number of citations: 31 www.degruyter.com
KAN Maroney, PN Culshaw, UD Wermuth… - Forensic Science …, 2014 - Elsevier
The large scale industrial manufacture of the nasal decongestant pseudoephedrine is typically carried out by the reductive amination of l-phenylacetylcarbinol (l-PAC), which in turn is …
Number of citations: 7 www.sciencedirect.com
J Ishida, M Yamaguchi, M Nakamura - Analyst, 1991 - pubs.rsc.org
… Of the AMAs tested, those having electron-donating groups at the 3and/or 4-position of BA (3,4-DBA, 4-methoxybenzylamine and 4-methylbenzylamine) provided high fluorescence …
Number of citations: 42 pubs.rsc.org
DS Shankar, A Rambabu, PVA Lakshmi… - Chemistry & …, 2023 - Wiley Online Library
… )‐4‐bromolphenol), and [Cu(SB 3 ) 2 ] 3 (SB 3 =(2‐(4‐methylbenzylimino)methyl)‐4,6‐dibromophenol) were synthesized using the Schiff bases prepared from 4‐methylbenzylamine (p‐…
Number of citations: 3 onlinelibrary.wiley.com
R Aarthi, CR Raja - Bulletin of Materials Science, 2019 - Springer
… Using Fourier transform infrared spectroscopy the protonation of 4-methylbenzylamine by hydrochloric acid and the formation of the crystal 4MLBACH were confirmed. The transmission …
Number of citations: 9 link.springer.com
J Wangaǂ, Y Zhaiaǂ, Y Wangaǂ, H Yua, W Zhao… - scholar.archive.org
… (5i): The reaction of 4-methylbenzylamine oxidation (121 mg, 1.0 mmol) under the optimized condition under 60 oC for 24 h. The crude reaction mixture followed by purification by …
Number of citations: 0 scholar.archive.org
R Hoffmann, W Knoche, C Fenn… - Journal of the Chemical …, 1994 - pubs.rsc.org
… 2 shows spectra of solutions of cucurbituril and 4methylbenzylamine hydrochloride in 48 : 52 … The absorbances of 4-methylbenzylamine and the complex differ most strongly at this …
Number of citations: 171 pubs.rsc.org
R Aarthi, P Umarani, CR Raja - Applied Physics A, 2018 - Springer
… The chemical shift of methylene group bonded with NH 2 group is observed at 46.21 ppm in pure 4-methylbenzylamine (4MLBA). In 4MLBANO 3 this has been shifted upfield due to …
Number of citations: 13 link.springer.com
P Deepa, R Aarthi, S Kalainathan… - Optical and Quantum …, 2023 - Springer
… Considering 4-methylbenzylamine, it can react well with … Functionalization of 4-methylbenzylamine with different counter … team has developed 4-methylbenzylamine based new crystals …
Number of citations: 2 link.springer.com
R Aarthi, C Ramachandra Raja - Journal of Materials Science: Materials in …, 2019 - Springer
… structures belonging to 4-methylbenzylamine (4MLBA) … 4-methylbenzylamine (4MLBA) gets protonated through H + cation donated by HBr. In the crystal structure, 4-methylbenzylamine …
Number of citations: 9 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.